molecular formula C40H79N3O B13800463 Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- CAS No. 26272-76-4

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-

Cat. No.: B13800463
CAS No.: 26272-76-4
M. Wt: 618.1 g/mol
InChI Key: GPCJRELNZBJORK-UHFFFAOYSA-N
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Description

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- is a synthetic compound with the molecular formula C40H79N3O and a molecular weight of 618.09 g/mol . This compound is characterized by its long alkyl chains and imidazole ring, making it a unique molecule with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- typically involves the reaction of octadecanoic acid with diethylenetriamine, followed by cyclization to form the imidazole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- involves its interaction with cellular membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamide
  • 2-Heptadecyl-4,5-dihydro-1H-imidazole
  • 1-(2-Stearamidoethyl)-2-heptadecyl-2-imidazoline

Uniqueness

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- is unique due to its specific combination of long alkyl chains and the imidazole ring. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and the ability to form stable emulsions, making it valuable in various applications .

Properties

CAS No.

26272-76-4

Molecular Formula

C40H79N3O

Molecular Weight

618.1 g/mol

IUPAC Name

N-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]octadecanamide

InChI

InChI=1S/C40H79N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-37-43(39)38-36-42-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,42,44)

InChI Key

GPCJRELNZBJORK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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